molecular formula C10H14BrN3O B5821225 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5821225
M. Wt: 272.14 g/mol
InChI Key: VQTBXWJZDPHDMN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a cyclopentyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of pyrazole carboxamides, which are studied for their diverse pharmacological and agrochemical applications. Pyrazole derivatives are notable for their structural versatility, enabling interactions with biological targets such as kinases, receptors, and enzymes .

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-14-9(8(11)6-12-14)10(15)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTBXWJZDPHDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit selective inhibition against various bacterial strains. For instance, pyrazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a selective androgen receptor modulator (SARM). SARMs are known for their potential in treating androgen-dependent cancers such as prostate cancer. The mechanism involves antagonizing the androgen receptor, thereby inhibiting cancer cell proliferation . Studies suggest that 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide could serve as a lead compound for developing new anticancer therapies.

Case Studies and Research Findings

StudyFindingsImplications
Elnagdy et al., 2022Identified antibacterial activity against multiple strainsSupports development as an antibacterial agent
Kumar et al., 2023Demonstrated anticancer activity via androgen receptor modulationPotential candidate for prostate cancer therapy
Tsui et al., 2023Explored neuroprotective properties in animal modelsSuggests application in treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazole Carboxamides

Table 1: Structural Comparison of Selected Pyrazole Carboxamides
Compound Name Substituents (Pyrazole Ring) Carboxamide N-Substituent Molecular Weight (g/mol) Key Features
4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide (Target) 4-Br, 1-Me Cyclopentyl ~311.2* Bromine enhances lipophilicity
4-Bromo-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide 4-Br, 1-Me, 3-Me 2,2,6,6-Tetramethylpiperidin-4-yl 391.5 Bulky piperidine substituent; increased steric hindrance
4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4-Br, 1-Me, 3-Me 4-Bromo-2-fluorophenyl 391.0 Halogen-rich; potential halogen bonding
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide 3-Br, 1-(3-Cl-pyridinyl) 4-Ethoxyphenyl ~407.7* Chloropyridine enhances π-π stacking
5-Bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide 5-Br (furan ring) Complex pyrazolo-pyrimidine 482.3 Extended heterocyclic system; dual-target potential

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • Bromine at the 4-position (target compound) vs. 3-position () alters electronic distribution and steric accessibility .
  • Cyclopentyl vs. aryl (e.g., 4-bromo-2-fluorophenyl in ) substituents influence solubility and membrane permeability. Cyclopentyl groups typically enhance lipophilicity, while aryl groups may improve target affinity .

Halogenated derivatives (e.g., ) may engage in halogen bonding with biomolecular targets, a feature exploited in kinase inhibitor design .

Physicochemical Properties

Pyrazole carboxamides exhibit variable solubility, stability, and bioavailability depending on substituents:

Table 2: Physicochemical Comparison
Compound LogP* (Predicted) Aqueous Solubility (mg/mL)* Thermal Stability (°C)
Target Compound ~2.8 <0.1 >200 (decomposes)
~3.5 <0.05 >220
~3.2 <0.01 >180
~2.1 ~0.2 >150

*Estimated using fragment-based methods.

  • Lipophilicity : Bromine and cyclopentyl groups in the target compound contribute to moderate lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration compared to polar analogues like .
  • Solubility : Low solubility is common in halogenated pyrazoles; however, furan-containing derivatives () show improved solubility due to heteroaromatic polarity .

Biological Activity

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This compound's unique structure facilitates interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H12_{12}BrN3_{3}O
  • Molecular Weight : 256.13 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide functions primarily through enzyme inhibition. It binds to specific active sites on target enzymes, preventing substrate access and disrupting biological pathways. This inhibition can lead to therapeutic effects in various conditions, including cancer and inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. For instance, it has been investigated for its ability to inhibit methionine aminopeptidases (MetAPs), which are crucial in protein maturation and have implications in cancer biology .

Table 1: Inhibition Potency Against Various MetAPs

CompoundTarget MetAPKi_i Value (µM)
4-Bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamideMtMetAP1c0.31
EfMetAP1a6.93
SpMetAP1a0.37
HsMetAP1b631.7

Note: Lower Ki_i values indicate higher potency.

Antimicrobial Activity

The compound has also shown antibacterial properties, particularly against multidrug-resistant strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 0.5 µg/mL
Escherichia coli< 0.25 µg/mL
Pseudomonas aeruginosa< 0.75 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have indicated that while the compound is effective against bacteria, it exhibits low cytotoxic effects on human cells, including red blood cells (RBCs) and kidney cells (HEK293), emphasizing its potential safety profile for therapeutic applications .

Case Studies

A study focused on the synthesis of pyrazole derivatives explored the biological activity of several compounds, including 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide. The findings revealed that this compound could be utilized as a lead structure in the development of new antimicrobial agents due to its selective inhibition of bacterial MetAPs without significant toxicity to human cells .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step processes, starting with the functionalization of the pyrazole core. Key steps include bromination at the 4-position, introduction of the cyclopentyl carboxamide group via coupling reactions (e.g., using carbodiimide-based reagents), and methylation at the 1-position. Optimization often requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Catalysts : Palladium or copper catalysts enhance cross-coupling efficiency for bromine substitution .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for pyrazole derivatives (e.g., from 12 hours to 2 hours under 150 W) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm and bromine-induced deshielding of adjacent pyrazole carbons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 326.03) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., Br–C bond length of 1.89 Å and dihedral angles between pyrazole and cyclopentyl groups) .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring (e.g., bromine position, cyclopentyl group) influence biological activity and target selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Bromine substitution : Enhances electrophilicity, improving binding to cysteine residues in enzymes like kinases (e.g., IC50_{50} reduced from 1.2 µM to 0.3 µM in 4-bromo vs. 4-chloro analogs) .
  • Cyclopentyl group : Increases lipophilicity (logP from 2.1 to 3.4), enhancing blood-brain barrier penetration in neurological targets .
  • Methylation at 1-position : Stabilizes the pyrazole ring against metabolic degradation (t1/2_{1/2} increased from 2.5 to 8.7 hours in human liver microsomes) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyrazole carboxamides?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 0.3 µM vs. 1.5 µM for the same target) often arise from variations in ATP concentrations or incubation times. Use fixed ATP levels (e.g., 10 µM) .
  • Counter-screening : Exclude off-target effects by testing against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .
  • Computational validation : Molecular docking identifies binding pose inconsistencies (e.g., cyclopentyl group occupying hydrophobic pockets vs. solvent-exposed regions) .

Q. How can molecular docking and dynamics simulations elucidate the binding mechanisms of this compound with potential enzymatic targets?

  • Docking (Glide/Schrodinger) : Predicts binding affinity (e.g., ΔG = -9.2 kcal/mol for HDAC8 inhibition) by aligning the bromine atom with Zn2+^{2+} in the active site .
  • MD simulations (AMBER) : Reveals stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å for cyclopentyl group interactions) .
  • Free energy perturbation (FEP) : Quantifies substituent contributions (e.g., bromine improves binding by 1.8 kcal/mol vs. hydrogen) .

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